N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a cyclopropyl group attached to a fluorophenyl ring, a phenyl group, and a piperidine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and coupling reactions such as Suzuki or Heck coupling.
Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving appropriate amine precursors.
Final Coupling and Functionalization: The final steps involve coupling the intermediate compounds and introducing the prop-2-enoyl group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2S)-2-(2-Chlorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- N-[(1R,2S)-2-(2-Bromophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Uniqueness
N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c1-2-22(28)27-14-12-24(13-15-27,17-8-4-3-5-9-17)23(29)26-21-16-19(21)18-10-6-7-11-20(18)25/h2-11,19,21H,1,12-16H2,(H,26,29)/t19-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTIEWKLHBUEAS-PZJWPPBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3CC3C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N[C@@H]3C[C@H]3C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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